N'-[(Z)-(2-hydroxynaphthalen-1-yl)methylidene]pyrazine-2-carbohydrazide
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Overview
Description
N-[(E)-(2-hydroxynaphthalen-1-yl)methylideneamino]pyrazine-2-carboxamide is a synthetic organic compound that belongs to the class of Schiff bases It is characterized by the presence of a pyrazine ring and a naphthalene moiety linked through a methylene bridge
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(E)-(2-hydroxynaphthalen-1-yl)methylideneamino]pyrazine-2-carboxamide typically involves the condensation reaction between 2-hydroxy-1-naphthaldehyde and pyrazine-2-carboxylic acid hydrazide. The reaction is carried out in an ethanol solution under reflux conditions for several hours. The resulting product is then purified through recrystallization .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as column chromatography or crystallization.
Chemical Reactions Analysis
Types of Reactions
N-[(E)-(2-hydroxynaphthalen-1-yl)methylideneamino]pyrazine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group on the naphthalene ring can be oxidized to form a quinone derivative.
Reduction: The imine group can be reduced to form the corresponding amine.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyrazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Corresponding amine derivatives.
Substitution: Various substituted pyrazine derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry: The compound has shown promise as an antimicrobial agent, with studies indicating activity against various bacterial and fungal strains.
Materials Science: Its ability to form metal complexes makes it a candidate for use in coordination chemistry and catalysis.
Biological Studies: The compound’s interaction with biological macromolecules, such as enzymes and DNA, has been explored for potential therapeutic applications.
Mechanism of Action
The mechanism of action of N-[(E)-(2-hydroxynaphthalen-1-yl)methylideneamino]pyrazine-2-carboxamide involves its ability to chelate metal ions and interact with biological targets. The compound can form stable complexes with metal ions, which can enhance its biological activity. Additionally, the Schiff base moiety allows it to interact with nucleophilic sites on enzymes and other proteins, potentially inhibiting their activity .
Comparison with Similar Compounds
Similar Compounds
- 3-{[(E)-(2-Hydroxynaphthalen-1-yl)methylidene]amino}pyridinium perchlorate
- 6-Methyl-N-[2-(4-sulphamoylphenyl)ethyl]pyrazine-2-carboxamide
Uniqueness
N-[(E)-(2-hydroxynaphthalen-1-yl)methylideneamino]pyrazine-2-carboxamide is unique due to its specific combination of a pyrazine ring and a naphthalene moiety. This structural arrangement allows for unique interactions with metal ions and biological targets, distinguishing it from other similar compounds.
Properties
Molecular Formula |
C16H12N4O2 |
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Molecular Weight |
292.29 g/mol |
IUPAC Name |
N-[(Z)-(2-hydroxynaphthalen-1-yl)methylideneamino]pyrazine-2-carboxamide |
InChI |
InChI=1S/C16H12N4O2/c21-15-6-5-11-3-1-2-4-12(11)13(15)9-19-20-16(22)14-10-17-7-8-18-14/h1-10,21H,(H,20,22)/b19-9- |
InChI Key |
MXRKRHOWBSDFDS-OCKHKDLRSA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)C=CC(=C2/C=N\NC(=O)C3=NC=CN=C3)O |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=C2C=NNC(=O)C3=NC=CN=C3)O |
Origin of Product |
United States |
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